Flesinoxan hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

98205-89-1 |

|---|---|

分子式 |

C22H27ClFN3O4 |

分子量 |

451.9 g/mol |

IUPAC 名称 |

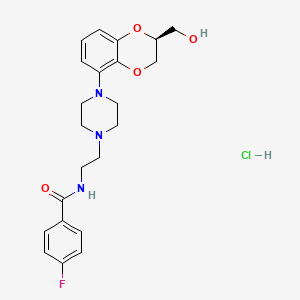

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C22H26FN3O4.ClH/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20;/h1-7,18,27H,8-15H2,(H,24,28);1H/t18-;/m0./s1 |

InChI 键 |

LZBWQEXVQZCBDJ-FERBBOLQSA-N |

手性 SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO.Cl |

规范 SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO.Cl |

其他CAS编号 |

98205-89-1 |

同义词 |

DU 29373 DU-29373 flesinoxan p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide |

产品来源 |

United States |

Foundational & Exploratory

Flesinoxan hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Flesinoxan (B1672771) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan hydrochloride is a potent and selective phenylpiperazine derivative that acts as a partial to full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1] Initially investigated for its antihypertensive properties, its significant anxiolytic and antidepressant effects have also been established in numerous preclinical and clinical studies.[1][2][3][4] This document provides a detailed examination of the molecular mechanism of action of flesinoxan, focusing on its receptor affinity, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: 5-HT1A Receptor Agonism

The principal mechanism of action of flesinoxan is its high-affinity binding to and activation of the 5-HT1A receptor.[1][3][4][5][6] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to inhibitory G-proteins (Gαi/o).[7] Flesinoxan's interaction with the 5-HT1A receptor initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability.

Receptor Binding Affinity and Selectivity

Radioligand binding assays have demonstrated flesinoxan's high affinity and selectivity for the 5-HT1A receptor over other receptor types. This selectivity is crucial for its pharmacological profile, minimizing off-target effects.

| Receptor/Site | Ligand | Affinity (pKi) | Ki (nM) | Reference |

| 5-HT1A | Flesinoxan | 8.91 | ~1.23 | [8] |

| α1-Adrenergic | Flesinoxan | < 6.9 | > 125 | [8] |

| D2 Dopaminergic | Flesinoxan | < 6.9 | > 125 | [8] |

| 5-HT1B Serotonergic | Flesinoxan | < 6.9 | > 125 | [8] |

| 5-HT1D Serotonergic | Flesinoxan | < 6.9 | > 125 | [8] |

| H1 Histaminergic | Flesinoxan | < 6.9 | > 125 | [8] |

Note: Ki values are calculated from the provided pKi (pKi = -log(Ki)). The affinities for other sites are presented as less than a pKi of 6.9, indicating a Ki value greater than 125 nM, highlighting flesinoxan's selectivity for the 5-HT1A receptor.[8]

Intracellular Signaling Pathways

Activation of the 5-HT1A receptor by flesinoxan triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effectors, leading to an overall inhibitory effect on neuronal function.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors and ion channels.

-

Modulation of Ion Channels: The Gβγ subunit released upon receptor activation directly interacts with and modulates the activity of specific ion channels.[7] This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit can inhibit the opening of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

References

- 1. Flesinoxan - Wikipedia [en.wikipedia.org]

- 2. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT1A receptor ligands flesinoxan and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Flesinoxan Hydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride is a potent and selective phenylpiperazine derivative that acts as a partial to near-full agonist at the serotonin (B10506) 1A (5-HT1A) receptor. Initially investigated for its antihypertensive properties, its significant anxiolytic and antidepressant effects have made it a valuable tool in neuroscience research for exploring the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of Flesinoxan hydrochloride, including its receptor binding profile, functional activity, key experimental protocols for its characterization, and the intracellular signaling pathways it modulates.

Pharmacological Profile

Flesinoxan exhibits high affinity and selectivity for the 5-HT1A receptor. Its binding characteristics and functional potency have been determined through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of this compound for the 5-HT1A receptor is well-documented, with a reported pKi value of 8.91, corresponding to a Ki of approximately 1.23 nM.[1] One study reported a Ki of 1.7 nM.[2] Its selectivity has been assessed against a panel of other neurotransmitter receptors. While highly selective for the 5-HT1A receptor, it displays some affinity for the α1-adrenergic receptor, with a less than three-fold separation between its 5-HT1A agonist and α1-adrenergic antagonist properties.[1]

Table 1: Receptor Binding Profile of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Frontal Cortex | 1.7 | [2] |

| D2 | [3H]Spiperone | Rat Striatum | >1000 | [3] |

| α1-adrenergic | - | - | <3-fold selectivity vs 5-HT1A | [1] |

Functional Activity

Flesinoxan acts as a potent 5-HT1A receptor agonist. Its functional activity is often assessed by its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT1A receptor. Flesinoxan demonstrates an intrinsic activity of 0.93 relative to serotonin (5-HT) and a pEC50 of 7.69 in this assay.[4]

Table 2: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | HA7 cells (expressing human 5-HT1A receptors) | pEC50 | 7.69 | [4] |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | HA7 cells (expressing human 5-HT1A receptors) | Intrinsic Activity (relative to 5-HT) | 0.93 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the interaction of this compound with the 5-HT1A receptor.

Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT.

Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor.

Materials:

-

Rat brain tissue (e.g., frontal cortex or hippocampus), homogenized to prepare cell membranes.

-

[3H]8-OH-DPAT (Radioligand).

-

This compound (Test compound).

-

Serotonin (5-HT) or another high-affinity 5-HT1A ligand (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 15 minutes) to pellet the membranes. Resuspend the pellet in fresh assay buffer.[5]

-

Assay Setup: Prepare a series of dilutions of this compound. In triplicate, set up tubes for:

-

Total Binding: Add membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value, e.g., 0.25 nM), and assay buffer.[5]

-

Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM 5-HT).[5]

-

Competition: Add membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of Flesinoxan that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. research.universityofgalway.ie [research.universityofgalway.ie]

- 2. deepdyve.com [deepdyve.com]

- 3. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Flesinoxan Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been investigated for its potential therapeutic applications in anxiety and depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Flesinoxan. It details two primary synthetic routes to the molecule, outlines key experimental protocols for its biological evaluation, and presents its pharmacological data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Discovery and Development

Flesinoxan (formerly DU-29373) was originally developed as a potential antihypertensive agent. However, subsequent research revealed its potent and selective agonist activity at the 5-HT1A receptor, leading to its investigation as an anxiolytic and antidepressant. Animal studies demonstrated its efficacy in models of anxiety and depression.[1] Clinical trials in humans have explored its effects on panic disorder and treatment-resistant depression.[2][3] While showing some promise, its development was ultimately discontinued (B1498344) due to management decisions.

Chemical Synthesis of Flesinoxan Hydrochloride

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis Route 1: Starting from Monobenzyl Ether of Catechol

This multi-step synthesis begins with the monobenzyl ether of catechol and involves the resolution of a racemic intermediate.[4]

Key Steps:

-

Chlorination: Treatment of monobenzyl ether of catechol (I) with sulfuryl chloride in methylene (B1212753) chloride yields the chloro derivative (II).[4]

-

Nitration: The chloro compound (II) is nitrated with nitric acid to produce the mononitro derivative (III).[4]

-

Benzodioxan Formation: A one-pot procedure converts compound (III) to the racemic benzodioxan structure (V) through condensation with epichlorohydrin (B41342), followed by treatment of the intermediate (IV) with hydrochloric acid and then potassium hydroxide.[4]

-

Esterification and Hydrogenation: The hydroxymethyl derivative is converted to the benzoic ester (VI), which is then catalytically hydrogenated to yield compound (VII).[4]

-

Piperazine (B1678402) Ring Formation: Treatment of (VII) with bischloroethylamine results in the racemic piperazine analogue (VIII).[4]

-

Resolution: The racemic piperazine (VIII) is resolved using (+)-camphorsulfonic acid. After several recrystallizations, the optically pure (+)-enantiomer is obtained.[4]

-

Final Condensation and Deprotection: The resolved (+)-N-[2-(hydroxymethyl)-1,4-benzodioxan-5-yl]piperazine is reacted with N-(4-fluorobenzoyl)aziridine. Subsequent saponification of the benzoate (B1203000) ester and treatment with hydrochloric acid affords Flesinoxan monohydrochloride.[4]

Caption: Synthesis of Flesinoxan from Monobenzyl Ether of Catechol.

Synthesis Route 2: Starting from Pyrocatechol (B87986)

An alternative synthesis for (+)-(R)-Flesinoxan has been described starting from pyrocatechol.[4]

Key Steps:

-

Nitration: Nitration of pyrocatechol (I) with nitric acid yields 3-nitrocatechol (II).[4]

-

Cyclization and Acylation: 3-nitrocatechol is cyclized with epichlorohydrin (III) and then acylated with acetic anhydride (B1165640) to give 2-(acetoxymethyl)-5-nitro-1,4-benzodioxan (IV).[4]

-

Reduction: The nitro group in (IV) is reduced to an amine (V) using hydrogen gas over a palladium on carbon catalyst in ethanol.[4]

-

Piperazine Ring Formation: The resulting amine (V) is cyclized with bis(2-chloroethyl)amine (B1207034) in refluxing chlorobenzene (B131634) to form the piperazine (VI).[4]

-

Final Condensation: Reaction of the piperazine (VI) with N-(4-fluorobenzoyl)aziridine (VII) in the presence of triethylamine (B128534) in refluxing acetone (B3395972) gives racemic Flesinoxan (VIII).[4]

-

Enzymatic Resolution: The racemic Flesinoxan is subjected to a carefully controlled enzymatic acetylation with Amano P-30 lipase (B570770), which selectively acetylates the (R)-isomer.[4] Subsequent separation and hydrolysis of the acetate (B1210297) can yield the desired enantiomer.

Caption: Synthesis of (+)-(R)-Flesinoxan from Pyrocatechol.

Pharmacological Profile

Flesinoxan is a potent and selective 5-HT1A receptor agonist. Its high affinity for this receptor subtype is a key determinant of its pharmacological activity.

Receptor Binding Affinity

The binding affinity of Flesinoxan for the 5-HT1A receptor has been determined through radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue Source | pKi | Ki (nM) | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat frontal cortex homogenates | 8.91 | ~1.23 | [5] |

| D2 | [3H]spiperone | Rat striatum | - | - | [5] |

Note: While the study indicates selectivity for 5-HT1A over D2 receptors, a specific Ki value for D2 was not provided in the available search results.

Mechanism of Action

Flesinoxan exerts its effects by acting as an agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal activity.

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the pharmacological effects of Flesinoxan.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.

Materials:

-

Receptor source (e.g., rat brain homogenates)

-

Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

-

Test compound (this compound)

-

Assay buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer and prepare a membrane fraction through differential centrifugation.[6]

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[6]

-

Equilibration: Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.[6]

In Vivo Behavioral Assays

This test is a widely used model to assess antidepressant-like activity.[7][8]

Apparatus:

-

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom.[9]

Procedure:

-

Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute session.[8]

-

Drug Administration: On the second day, administer this compound or vehicle to the rats.

-

Test Session: After a set pre-treatment time, place the rats back into the swim cylinder for a 5-minute test session.[8]

-

Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[7]

Caption: Workflow for the Rat Forced Swim Test.

This assay is used to assess anxiety-like behavior.[10]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room before the experiment.

-

Drug Administration: Administer this compound or vehicle to the mice.

-

Test: After a specific pre-treatment time, place the mouse in the center of the maze, facing an open arm.[12]

-

Behavioral Recording: Record the behavior of the mouse for a 5-minute period, typically using a video camera.[12]

-

Data Analysis: Analyze the time spent in the open arms versus the closed arms, the number of entries into each arm, and other ethological measures such as head dips and stretched-attend postures. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[10][11]

Conclusion

This compound is a well-characterized 5-HT1A receptor agonist with a rich history of chemical synthesis and pharmacological evaluation. The synthetic routes described provide a basis for its preparation, and the outlined experimental protocols offer a framework for its biological characterization. While no longer in clinical development, the data and methodologies associated with Flesinoxan continue to be of value to the scientific community, particularly for those engaged in the discovery and development of novel serotonergic agents. This technical guide consolidates key information to support ongoing research in this important therapeutic area.

References

- 1. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, DU-29373-药物合成数据库 [drugfuture.com]

- 5. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, flesinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

Unveiling the Pharmacological Profile of Flesinoxan Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Flesinoxan (B1672771) hydrochloride, a potent and selective serotonin (B10506) 5-HT1A receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its binding affinity, functional activity, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and visual representations of its mechanism of action.

Introduction

Flesinoxan hydrochloride is a phenylpiperazine derivative that has been extensively studied for its high affinity and selectivity for the 5-HT1A receptor. Initially investigated as an antihypertensive agent, its pharmacological profile revealed significant anxiolytic and antidepressant potential. This guide synthesizes key data to provide a thorough understanding of Flesinoxan's interaction with its molecular target and its physiological effects.

Receptor Binding Profile

Flesinoxan exhibits high affinity for the human 5-HT1A receptor, with reported pKi values of approximately 8.91. Its selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1A | 8.91 |

| α1-Adrenergic | < 7 |

| D2 Dopamine | < 6 |

Table 1: Binding affinities (pKi) of this compound for various neurotransmitter receptors. Data compiled from multiple radioligand binding studies.

Functional Activity and Signaling Pathway

Flesinoxan acts as a full agonist at the 5-HT1A receptor. Its intrinsic activity has been reported to be 0.93 relative to serotonin (1.0). The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this pathway by Flesinoxan leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of 5-HT1A agonists.

Pharmacodynamic Effects

Flesinoxan has demonstrated clear anxiolytic and antidepressant-like properties in various preclinical models.

Anxiolytic Activity

In the elevated plus-maze test, a standard model for assessing anxiety in rodents, Flesinoxan has been shown to increase the time spent in the open arms, indicating a reduction in anxiety-like behavior. At low doses (0.1-0.5 mg/kg), it specifically reduces risk assessment behaviors.[1]

Antidepressant Activity

Flesinoxan has shown antidepressant-like effects in the forced swim test, a common screening model for antidepressants.[2] It has been observed to decrease immobility time in rats, an effect consistent with antidepressant activity. Furthermore, studies using the differential reinforcement of low-rate responding (DRL) 72-s schedule, a paradigm sensitive to clinically effective antidepressants, have also demonstrated the antidepressant potential of Flesinoxan.[3]

Cardiovascular Effects

Originally explored for its antihypertensive properties, Flesinoxan has been shown to lower blood pressure and heart rate in animal models. These effects are primarily mediated by the activation of central 5-HT1A receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various species. The following table summarizes key pharmacokinetic parameters.

| Species | Administration | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) |

| Rat | Intravenous | ~1.5 hours | ~4 L/h/kg | ~7 L/kg |

| Dog | Oral | ~2-3 hours | - | - |

| Human | Oral | ~4-5 hours | - | - |

Table 2: Summary of key pharmacokinetic parameters of this compound in different species. Note: Values are approximate and can vary based on the specific study conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.[4][5][6][7][8]

Materials:

-

Cell membranes expressing 5-HT1A receptors

-

[3H]8-OH-DPAT (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In a reaction tube, combine the cell membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of this compound in the assay buffer.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes the methodology for measuring extracellular serotonin levels in the brain of a freely moving rat following the administration of Flesinoxan.[9][10][11][12][13]

Materials:

-

Adult male rat

-

Anesthetic

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest (e.g., hippocampus, prefrontal cortex) of the rat using a stereotaxic frame. Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After an equilibration period, collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound to the rat (e.g., via subcutaneous injection).

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

-

Neurochemical Analysis: Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-administration serotonin levels as a percentage change from the baseline levels.

Conclusion

This compound is a potent and selective 5-HT1A receptor full agonist with demonstrated anxiolytic and antidepressant-like properties in preclinical models. Its mechanism of action is well-characterized, involving the inhibition of adenylyl cyclase through the Gi/o signaling pathway. The detailed pharmacological profile and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of serotonergic neurotransmission and its therapeutic applications. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Flesinoxan in treating anxiety and depressive disorders.

References

- 1. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, flesinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flesinoxan shows antidepressant activity in a DRL 72-s screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 11. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Flesinoxan Hydrochloride: A Technical Overview of its Binding Affinity for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flesinoxan (B1672771) hydrochloride's binding affinity for serotonin (B10506) (5-HT) receptors. Flesinoxan is a potent and selective 5-HT1A receptor agonist, a property that has made it a valuable tool in neuroscience research and a candidate for therapeutic applications in conditions like anxiety and depression.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity Profile

Flesinoxan hydrochloride exhibits a high affinity and selectivity for the 5-HT1A receptor subtype. Its binding profile has been characterized using radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and a receptor.[3] The data, primarily presented as pKi or Ki values, indicates a significantly greater affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.

Below is a summary of the available quantitative data on Flesinoxan's binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Reference Compound | Tissue/Cell Line |

| 5-HT1A | 8.91 | ~1.23 | [3H]8-OH-DPAT | Rat Frontal Cortex Homogenates |

| 5-HT1B | < 6.0 | > 1000 | Not Specified | Not Specified |

| 5-HT1D | < 6.0 | > 1000 | Not Specified | Not Specified |

| α1-Adrenergic | < 6.0 | > 1000 | Not Specified | Not Specified |

| D2 Dopaminergic | < 6.0 | > 1000 | [3H]Spiperone | Rat Striatum |

| H1 Histaminergic | < 6.0 | > 1000 | Not Specified | Not Specified |

Note: A higher pKi value indicates a higher binding affinity. The Ki value represents the concentration of the competing ligand (Flesinoxan) that will bind to half of the receptors at equilibrium in the absence of the radioligand. Data for other 5-HT receptor subtypes is not extensively available in the public domain, reflecting the compound's high selectivity for the 5-HT1A receptor.[4][5]

Flesinoxan's selectivity for the 5-HT1A receptor over other receptors, such as the D2 dopaminergic receptor, is a key characteristic that has been investigated in structure-activity relationship (SAR) studies.[6]

Experimental Protocols

The determination of Flesinoxan's binding affinity is primarily achieved through competitive radioligand binding assays. Functional assays, such as the adenylyl cyclase activity assay, are used to characterize its agonist properties.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Flesinoxan for serotonin receptors, using the 5-HT1A receptor as an example.[3][7]

1. Membrane Preparation:

-

Tissues (e.g., rat frontal cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[7]

-

Protein concentration is determined using a standard method like the Bradford assay.[8]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[8]

-

Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor). The concentration is usually at or near the Kd of the radioligand for the receptor.[8]

-

A range of concentrations of the unlabeled test compound (Flesinoxan).

-

The prepared cell membranes.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[7]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[7]

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.[7]

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

5. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of 5-HT1A receptor activation by Flesinoxan, which is the inhibition of adenylyl cyclase activity.[9][10]

1. Cell Culture and Treatment:

-

Cells expressing the 5-HT1A receptor are cultured to an appropriate density.

-

The cells are treated with a stimulating agent, such as forskolin, to increase basal adenylyl cyclase activity and cAMP production.

-

The cells are then incubated with varying concentrations of Flesinoxan.

2. cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable method, such as:

-

Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

-

Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric competitive immunoassay.

-

Time-resolved fluorescence resonance energy transfer (TR-FRET): A sensitive method that measures the interaction between two fluorescently labeled molecules.

-

3. Data Analysis:

-

The concentration of Flesinoxan that produces a 50% inhibition of the stimulated cAMP production (IC50 or EC50 for agonists) is determined.

-

This provides a measure of the functional potency of Flesinoxan as a 5-HT1A receptor agonist.[5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, flesinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Characterization of Flesinoxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist. Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research and a candidate for therapeutic applications targeting the serotonergic system. This technical guide provides an in-depth overview of the in vitro characterization of Flesinoxan, detailing its receptor binding profile, functional activity, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize Flesinoxan in their studies.

Data Presentation

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT1A receptor, with reported Ki values in the nanomolar range. Its selectivity profile has been characterized through radioligand binding assays against a panel of other neurotransmitter receptors.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Frontal Cortex | 1.2 |

| Dopamine D2 | [3H]spiperone | Rat Striatum | 540 |

This table summarizes the binding affinities of this compound for the 5-HT1A and Dopamine D2 receptors. The significantly lower Ki value for the 5-HT1A receptor highlights its selectivity.

Functional Activity

Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. This dual activity modulates serotonergic neurotransmission by reducing the firing rate of serotonin neurons and directly stimulating postsynaptic targets.

| Assay | Cell Line/Tissue | Parameter | Value |

| Forskolin-Stimulated Adenylate Cyclase Inhibition | HA7 cells expressing human 5-HT1A receptors | % Inhibition (at 10⁻⁴ M) | ~83% |

This table presents the functional activity of Flesinoxan in a second messenger assay, demonstrating its ability to inhibit adenylate cyclase upon binding to the 5-HT1A receptor.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in the assay buffer.

-

Assay: In a 96-well plate, combine the membrane preparation, [3H]-8-OH-DPAT (a specific 5-HT1A radioligand) at a final concentration of ~1 nM, and varying concentrations of this compound.

-

Incubation: Incubate the plates at 25°C for 60 minutes to allow for binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Flesinoxan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay

Objective: To assess the functional agonistic activity of Flesinoxan at the 5-HT1A receptor by measuring the inhibition of cAMP production.

Methodology:

-

Cell Culture: Culture HA7 cells stably expressing the human 5-HT1A receptor in appropriate media.

-

Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay: Pre-incubate the cells with varying concentrations of this compound for 10 minutes at 37°C.

-

Stimulation: Add forskolin (B1673556) (an adenylate cyclase activator) to a final concentration of 10 µM to all wells except the basal control and incubate for a further 15 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of Flesinoxan to determine the EC50 (the concentration producing 50% of the maximal inhibition) and Emax (the maximal inhibition).

Electrophysiological Recording

Objective: To characterize the effect of Flesinoxan on neuronal activity, specifically on the firing rate of pyramidal neurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rats.

-

Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region of the hippocampus.

-

Drug Application: After establishing a stable baseline recording of spontaneous or evoked neuronal firing, perfuse the slice with this compound at various concentrations.

-

Data Acquisition: Record the changes in membrane potential and firing frequency in response to Flesinoxan application.

-

Data Analysis: Analyze the recordings to determine the effect of Flesinoxan on neuronal excitability, quantifying changes in firing rate and membrane potential.

Mandatory Visualization

Caption: Signaling pathway of Flesinoxan at the 5-HT1A receptor.

Caption: Experimental workflow for in vitro characterization.

Flesinoxan Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been instrumental in elucidating the role of this receptor in neuronal function and its potential as a therapeutic target for mood and anxiety disorders. This technical guide provides a comprehensive overview of the effects of Flesinoxan on neuronal firing, detailing its mechanism of action, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its effects. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of Flesinoxan's neuropharmacological profile.

Mechanism of Action

Flesinoxan exerts its effects by acting as a high-affinity agonist at the serotonin 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to inhibitory Gαi/o proteins.[1][2] The activation of 5-HT1A receptors by Flesinoxan initiates a cascade of intracellular events that ultimately lead to a modulation of neuronal excitability.

5-HT1A receptors are strategically located in the brain to regulate the serotonin system and other neurotransmitter pathways. They are found in high densities in limbic and cortical regions, including the hippocampus, septum, amygdala, and prefrontal cortex, as well as on the soma and dendrites of serotonin neurons in the dorsal and median raphe nuclei, where they function as autoreceptors.[2]

Flesinoxan exhibits a notable functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. This differential activity is crucial to its overall effect on the serotonergic system. As a full agonist at autoreceptors, Flesinoxan potently suppresses the firing of serotonin neurons in the raphe nuclei, thereby reducing the synthesis and release of serotonin throughout the brain.[3] At postsynaptic sites, its partial agonism means it can modulate neuronal activity in regions receiving serotonergic input, with the effect being dependent on the basal level of synaptic serotonin.

Effects on Neuronal Firing

The primary effect of Flesinoxan on neuronal firing is inhibitory, a direct consequence of 5-HT1A receptor activation and the subsequent opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

Dorsal Raphe Nucleus (DRN)

In the dorsal raphe nucleus, the location of the majority of the brain's serotonergic neurons, Flesinoxan potently suppresses neuronal firing. This is due to its action on the somatodendritic 5-HT1A autoreceptors. Systemic administration or direct microiontophoretic application of Flesinoxan into the DRN leads to a dose-dependent decrease in the firing rate of these neurons.

Hippocampus

In the hippocampus, particularly in the CA1 and CA3 regions, postsynaptic 5-HT1A receptors are abundant. Flesinoxan has been shown to suppress the firing of pyramidal neurons in these areas. This inhibitory effect is mediated by the hyperpolarization induced by the opening of GIRK channels.

Other Brain Regions

Flesinoxan also modulates neuronal activity in other brain regions. For instance, it has been shown to influence the firing of dopaminergic neurons in the ventral tegmental area (VTA), although the effects can be more complex and may involve indirect network effects secondary to the inhibition of raphe neurons.

Quantitative Data on Neuronal Firing

The following tables summarize quantitative data from various studies on the effects of Flesinoxan on neuronal firing and related neurochemical changes.

| Brain Region | Neuronal Population | Administration Route | Dose/Concentration | Effect on Firing Rate | Reference |

| Dorsal Raphe Nucleus | Serotonergic Neurons | Intravenous | ED50 = 113 µg/kg | Dose-dependent inhibition | (Bétry, et al., 2011) |

| Hippocampus (CA3) | Pyramidal Neurons | Microiontophoresis | Not specified | Suppression of firing activity | (Hadrava, et al., 1995) |

| Ventral Tegmental Area | Dopaminergic Neurons | Intravenous | ≥ 500 µg/kg | Dose-dependent increase | (Lejeune & Millan, 1998) |

| Parameter | Brain Region | Administration Route | Dose/Concentration | Effect | Reference |

| Extracellular 5-HT | Median Raphe Nucleus | Systemic (i.p.) | 0.3 mg/kg | Dose-dependent decrease | (Bosker, et al., 1996)[4] |

| Extracellular 5-HT | Dorsal Hippocampus | Systemic (i.p.) | 1.0 mg/kg | Dose-dependent decrease | (Bosker, et al., 1996)[4] |

| 5-HT Synthesis | Whole Brain | Systemic (i.p.) | 5 mg/kg | Reduction | (Ghanbari, et al., 2007)[3] |

Signaling Pathways

The activation of 5-HT1A receptors by Flesinoxan triggers a cascade of intracellular signaling events. The primary pathway involves the dissociation of the Gαi/o subunit from the Gβγ dimer.

References

Flesinoxan Hydrochloride: A Deep Dive into its Role in Serotonergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan (B1672771) hydrochloride is a potent and highly selective phenylpiperazine derivative that acts as a full agonist at presynaptic serotonin (B10506) 1A (5-HT1A) autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] Initially investigated for its antihypertensive properties, its significant influence on central nervous system processes has led to extensive research into its anxiolytic and antidepressant potentials. This technical guide provides a comprehensive overview of flesinoxan's mechanism of action, its impact on serotonergic neurotransmission, and detailed methodologies for its characterization.

Mechanism of Action and Role in Neurotransmission

Flesinoxan exerts its effects primarily through its high affinity and selectivity for the 5-HT1A receptor subtype.[2] Its dual action on presynaptic and postsynaptic receptors is a key feature of its pharmacological profile.

Presynaptic Effects: As a full agonist at somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, flesinoxan potently inhibits the firing rate of these neurons.[1] This leads to a reduction in the synthesis and release of serotonin (5-HT) in projection areas such as the hippocampus and cortex.[3][4] Acute administration of flesinoxan results in a significant decrease in extracellular 5-HT levels.[5] However, chronic treatment can lead to the desensitization of these autoreceptors, resulting in a normalization of serotonin release.[3]

Postsynaptic Effects: At postsynaptic 5-HT1A receptors, located on non-serotonergic neurons in regions like the hippocampus and cortex, flesinoxan acts as a partial agonist.[1] The activation of these receptors is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade also results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

The differential activity of flesinoxan at presynaptic versus postsynaptic receptors contributes to its complex pharmacological profile. The initial reduction in serotonergic tone due to presynaptic inhibition, followed by the potential for normalized transmission with chronic use, alongside direct postsynaptic modulation, underlies its observed effects in preclinical models of anxiety and depression.[7]

Quantitative Data

The following tables summarize the key quantitative parameters reported for flesinoxan hydrochloride.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Rat | Frontal Cortex | [3H]-8-OH-DPAT | 1.3 | [8] |

| 5-HT1A | Human | Cloned | [3H]-8-OH-DPAT | 2.1 | N/A |

| D2 | Rat | Striatum | [3H]Spiperone | >1000 | [8] |

Table 2: Functional Activity

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Inhibition of Neuronal Firing | Rat | Dorsal Raphe Nucleus | ED50 | 113 µg/kg (i.v.) | [9] |

| Hypothermia Induction | Rat | Whole Animal | - | Similar to 0.5 mg/kg 8-OH-DPAT | [1] |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Route of Administration | Value | Reference |

| Brain Penetration | Rat | Intravenous | Lower than 8-OH-DPAT | [1] |

| Clinical Dose Range | Human | Oral | 0.6 - 8 mg/day | [10][11] |

Experimental Protocols

Detailed methodologies for the characterization of flesinoxan are provided below.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of flesinoxan for the 5-HT1A receptor.

Materials:

-

Receptor Source: Rat frontal cortex membrane homogenates or cells expressing the human 5-HT1A receptor.

-

Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare membrane homogenates from rat frontal cortex or harvest cells expressing the 5-HT1A receptor.

-

In a 96-well plate, combine the membrane preparation, [3H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of flesinoxan.

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of unlabeled serotonin or 8-OH-DPAT.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of flesinoxan (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of flesinoxan on extracellular serotonin levels in specific brain regions.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.

-

Microdialysis Probes: With a suitable molecular weight cut-off membrane.

-

Surgical Instruments: For stereotaxic implantation of the guide cannula.

-

This compound Solution: For systemic or local administration.

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion.

-

HPLC system with electrochemical detection: For the analysis of serotonin in the dialysate.

Procedure:

-

Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus or hippocampus). Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer flesinoxan either systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration.

-

Neurochemical Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Visualizations

Signaling Pathways

Caption: Flesinoxan's differential signaling at pre- and postsynaptic 5-HT1A receptors.

Experimental Workflow

Caption: A typical experimental workflow for characterizing flesinoxan.

References

- 1. Characterization of 5-hydroxytryptamine1A properties of flesinoxan: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute flesinoxan treatment produces a different effect on rat brain serotonin synthesis than chronic treatment: an alpha-methyl-l-tryptophan autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A receptor agonist flesinoxan enhances Fos immunoreactivity in rat central amygdala, bed nucleus of the stria terminalis and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and characterization of an anti-serotonin 1A receptor antibody which detects functional 5-HT1A binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of oral fleroxacin in male and premenopausal female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Flesinoxan Hydrochloride: A Technical Analysis of its Antidepressant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) is a phenylpiperazine derivative that acts as a potent and highly selective full agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] Originally developed as an antihypertensive agent, its significant effects on the central nervous system prompted investigation into its anxiolytic and antidepressant potentials.[3][4] Preclinical evidence strongly supports its antidepressant-like activity through mechanisms intrinsically linked to 5-HT1A receptor modulation, which plays a crucial role in mood regulation.[1][5] Although clinical development was discontinued (B1498344) for administrative reasons, the study of flesinoxan provides a valuable framework for understanding the therapeutic potential of targeted 5-HT1A agonism in the treatment of major depressive disorder.[3] This document provides a detailed technical overview of flesinoxan's receptor binding profile, the downstream signaling pathways it modulates, and a summary of key preclinical and clinical findings that substantiate its antidepressant properties.

Mechanism of Action and Receptor Binding Profile

Flesinoxan exerts its pharmacological effects through high-affinity binding to and activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) found both presynaptically, as autoreceptors on serotonergic neurons in the dorsal raphe nucleus, and postsynaptically in various brain regions including the hippocampus, amygdala, and prefrontal cortex.[5][6]

Activation of presynaptic 5-HT1A autoreceptors leads to hyperpolarization and a subsequent reduction in the firing rate of serotonin neurons, decreasing serotonin release.[7] While this appears counterintuitive for an antidepressant, chronic administration leads to the desensitization of these autoreceptors.[7] This desensitization is a critical step that ultimately allows for enhanced serotonergic neurotransmission in postsynaptic regions, a key mechanism thought to underlie the therapeutic effects of many antidepressants.[5][7] Postsynaptic 5-HT1A receptor activation is linked to downstream signaling cascades that promote neurogenesis and neuroplasticity, processes often impaired in depression.[5]

Receptor Binding Affinity

Flesinoxan demonstrates high affinity and selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor/Site | Binding Affinity (pKi) | Reference Compound | Reference pKi | Source |

| 5-HT1A | 8.91 | Buspirone | 7.50 | [8] |

| α1-Adrenergic | < 3-fold separation from 5-HT1A | - | - | [8] |

| D2 Dopaminergic | Low Affinity | - | - | [9] |

| H1 Histaminergic | Some Activity | - | - | [8] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Intrinsic Activity

In functional assays, flesinoxan acts as a high-efficacy agonist at the 5-HT1A receptor, nearly mimicking the effect of the endogenous ligand, serotonin.

| Compound | Intrinsic Activity (Relative to 5-HT) | Assay System | Source |

| Flesinoxan | 0.93 | HeLa cells expressing human 5-HT1A receptors | [8] |

| Buspirone | 0.49 | HeLa cells expressing human 5-HT1A receptors | [8] |

| Ipsapirone | 0.46 | HeLa cells expressing human 5-HT1A receptors | [8] |

| 5-HT (Serotonin) | 1.00 | HeLa cells expressing human 5-HT1A receptors | [8] |

Signaling Pathways

The antidepressant effects of flesinoxan are mediated by the downstream signaling cascades initiated by 5-HT1A receptor activation. As a Gi/o-coupled receptor, its primary action is the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[10] However, the therapeutic effects are more complex, involving multiple pathways that influence neuronal function and plasticity.[5][6]

Core Gi/o Signaling Cascade

The canonical pathway involves the inhibition of adenylyl cyclase, which has widespread effects on cellular function. Additionally, the Gβγ subunit of the G-protein complex directly modulates ion channels.

Pro-neurogenic and Antidepressant Pathways

Beyond the canonical pathway, 5-HT1A receptor activation engages signaling cascades crucial for neuroplasticity and cell survival, which are considered central to its antidepressant effects. The PI3K/Akt/mTOR and MAPK/ERK pathways are particularly important.[5][6]

Preclinical Evidence

Flesinoxan's antidepressant potential has been demonstrated in multiple, well-validated animal models of depression.

Summary of Preclinical Findings

| Animal Model | Key Experiment | Dose Range (s.c.) | Primary Outcome | Source |

| Sprague-Dawley Rats | Forced Swim Test | 1 and 3 mg/kg | Significantly reduced immobility time compared to controls. | [1][11] |

| Olfactory Bulbectomized (OB) Rats | Open Field Test | 3 mg/kg (chronic) | Significantly reduced the hyperactivity deficit characteristic of this model. | [1][11] |

| Sprague-Dawley Rats | 8-OH-DPAT-induced Hypothermia | 1 and 3 mg/kg (chronic) | Attenuated the hypothermic response, indicating 5-HT1A receptor desensitization. | [1][11] |

| Rats | Differential Reinforcement of Low Rate (DRL) 72-s Schedule | 0.1 - 3.0 mg/kg | Dose-dependently decreased response rates while increasing reinforcement rates, a profile similar to clinically effective antidepressants. | [12] |

Experimental Protocols

The FST is a behavioral despair model used to screen for antidepressant efficacy.

-

Principle: The test is based on the observation that after initial escape-oriented activity, rodents will adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease its total duration.[13][14]

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[14]

-

Procedure: A pre-test swim is often conducted 24 hours before the test session to ensure stable immobility on the test day. During the test session, the drug is administered, and after a set period, the animal is placed in the water for a recorded session (typically 5-6 minutes). The duration of immobility is scored by a trained observer or automated tracking software.[13][14]

This model produces behavioral changes in rats, such as hyperactivity in a novel environment, that are reversed by chronic, but not acute, antidepressant treatment.

-

Principle: The surgical removal of the olfactory bulbs induces neurochemical and behavioral alterations analogous to those seen in human depression.

-

Procedure: Following a recovery period after the bilateral surgical ablation of the olfactory bulbs, animals are chronically treated with flesinoxan or a vehicle. Behavior is then assessed in an open-field arena.

-

Endpoint: The primary measure is locomotor activity (ambulation) in the open field. OB rats typically display hyperactivity, and a reduction of this hyperactivity towards the level of sham-operated controls is indicative of an antidepressant-like effect.[1]

Clinical Data

While extensive clinical trials were not completed, initial studies in human subjects provided preliminary evidence of flesinoxan's antidepressant potential and receptor engagement.

Treatment-Resistant Depression Study

An open-label study was conducted on patients with treatment-resistant depression.

| Study Design | Patient Population | Dosage | Key Findings | Adverse Events | Source |

| Open-label | Treatment-resistant depressed patients | 4-8 mg (oral) | Observations suggested that flesinoxan is an antidepressant agent, potentially valuable in difficult-to-treat cases. | Safety and tolerance were satisfactory. Most common were headache, dizziness, and nausea. | [2] |

Neuroendocrine Challenge Studies

Flesinoxan has been used as a neuroendocrine probe to assess 5-HT1A receptor function in depressed patients. The hormonal response to a 5-HT1A agonist challenge can serve as a biomarker for receptor sensitivity.

| Study Population | Challenge | Hormonal/Physiological Measures | Key Findings | Source |

| Major depressed inpatients (suicide attempters vs. non-attempters) | Flesinoxan infusion | Cortisol, ACTH, Prolactin, GH, Body Temperature | Suicide attempters showed significantly blunted cortisol and temperature responses to flesinoxan compared to non-attempters, suggesting reduced 5-HT1A receptor function in this subgroup. | [15][16] |

| Healthy Volunteers | Flesinoxan (1 mg oral) | PET imaging with [11C]WAY-100635 | Mean 5-HT1A receptor occupancy in the cerebral cortex was low (8.7%) at a dose that produced central serotonergic side effects. | [17] |

These findings suggest that while direct measurement of receptor occupancy in humans at therapeutic doses is challenging, the downstream physiological responses confirm target engagement.

Conclusion and Future Directions

Flesinoxan hydrochloride is a well-characterized, high-efficacy 5-HT1A receptor agonist with a robust preclinical profile indicative of antidepressant activity. Its mechanism of action, centered on the modulation of 5-HT1A receptor-mediated signaling pathways, aligns with modern neurobiological theories of depression that emphasize the importance of neuroplasticity and cellular resilience. While its clinical development was halted, the data gathered from flesinoxan studies have been instrumental in validating the 5-HT1A receptor as a viable target for novel antidepressant therapies. Future drug development efforts may focus on biased agonists that selectively activate the specific downstream signaling pathways (e.g., PI3K/Akt or MAPK/ERK) linked to therapeutic outcomes, potentially separating antidepressant effects from dose-limiting side effects. The flesinoxan story underscores the critical role of targeted pharmacology in the ongoing search for more effective and faster-acting treatments for major depressive disorder.

References

- 1. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. فليسينوكسان - ويكيبيديا [ar.wikipedia.org]

- 4. The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.universityofgalway.ie [research.universityofgalway.ie]

- 12. Flesinoxan shows antidepressant activity in a DRL 72-s screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. The flesinoxan 5-HT1A receptor challenge in major depression and suicidal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Occupancy of agonist drugs at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Flesinoxan Hydrochloride and Thermoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride, a potent and selective 5-HT1A receptor agonist, has demonstrated a consistent and dose-dependent impact on body temperature regulation, primarily inducing hypothermia across various species, including rodents and humans. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to flesinoxan's thermoregulatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience, offering detailed insights into the physiological and molecular processes governed by 5-HT1A receptor activation.

Introduction

Flesinoxan is a phenylpiperazine derivative that acts as a high-affinity agonist at serotonin (B10506) 1A (5-HT1A) receptors.[1] Initially investigated for its potential as an antihypertensive and anxiolytic agent, its pronounced effects on core body temperature have made it a valuable tool for studying the role of the 5-HT1A receptor in thermoregulation.[2][3] Understanding the mechanisms by which flesinoxan influences body temperature is crucial for elucidating the complex neural circuits that maintain thermal homeostasis and for anticipating potential thermal side effects of novel 5-HT1A receptor-targeted therapeutics.

Mechanism of Action: The 5-HT1A Receptor Signaling Pathway

Flesinoxan exerts its influence on body temperature by activating 5-HT1A receptors, which are predominantly G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[1] The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal firing and a decrease in the metabolic rate, contributing to a hypothermic state.

The key molecular events following flesinoxan binding to the 5-HT1A receptor include:

-

Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.

-

Inhibition of Voltage-Gated Calcium Channels: The activation of the Gi/o pathway also leads to the inhibition of voltage-gated calcium channels, further reducing neuronal excitability.[1]

These actions, occurring in key thermoregulatory centers of the brain such as the hypothalamus, result in a coordinated physiological response to lower body temperature. This includes a reduction in metabolic heat production and an increase in heat loss through mechanisms like cutaneous vasodilation.

Quantitative Data on Flesinoxan-Induced Hypothermia

The hypothermic effect of flesinoxan is consistently observed to be dose-dependent. The following tables summarize the quantitative data from key preclinical and clinical studies.

Preclinical Studies in Rodents

| Species | Route of Administration | Dose (mg/kg) | Maximum Temperature Decrease (°C) | Time to Maximum Effect (minutes) | Reference |

| Rat | Subcutaneous (s.c.) | 1.0 | Not specified | Not specified | [3] |

| Rat | Subcutaneous (s.c.) | 3.0 | Not specified | Not specified | [3] |

| Mouse | Not specified | 1.0 | Significant hypothermia | Long-lasting | [5] |

| Mouse | Not specified | 3.0 | Significant hypothermia | Long-lasting | [5] |

Note: Specific temperature decreases were not always reported in the abstracts reviewed. The term "significant" indicates a statistically relevant decrease compared to a control group.

Clinical Studies in Humans

| Study Population | Route of Administration | Dose | Maximum Temperature Decrease (°C) | Time to Maximum Effect (minutes) | Reference |

| Healthy Male Volunteers | Intravenous (i.v.) | 7 µg/kg | Dose-related decrease | Not specified | [2] |

| Healthy Male Volunteers | Intravenous (i.v.) | 14 µg/kg | Dose-related decrease | Not specified | [2] |

| Healthy Male Volunteers | Intravenous (i.v.) | 0.5 mg | Significant decrease | 60-90 | [6][7] |

| Healthy Male Volunteers | Intravenous (i.v.) | 1.0 mg | Significant decrease | 60-90 | [6][7] |

| Depressed Patients (non-suicide attempters) | Not specified | Not specified | 0.60 ± 0.24 | Not specified | [8] |

| Depressed Patients (suicide attempters) | Not specified | Not specified | 0.20 ± 0.24 | Not specified | [8] |

Experimental Protocols